

Nafimidone hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: Nafimidone hydrochloride

Cat. No.: B1617997

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Nafimidone Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70891-37-1 Molecular Formula: $C_{15}H_{13}ClN_2O$

Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent. This technical guide provides a comprehensive overview of its core pharmacological properties, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Data Summary

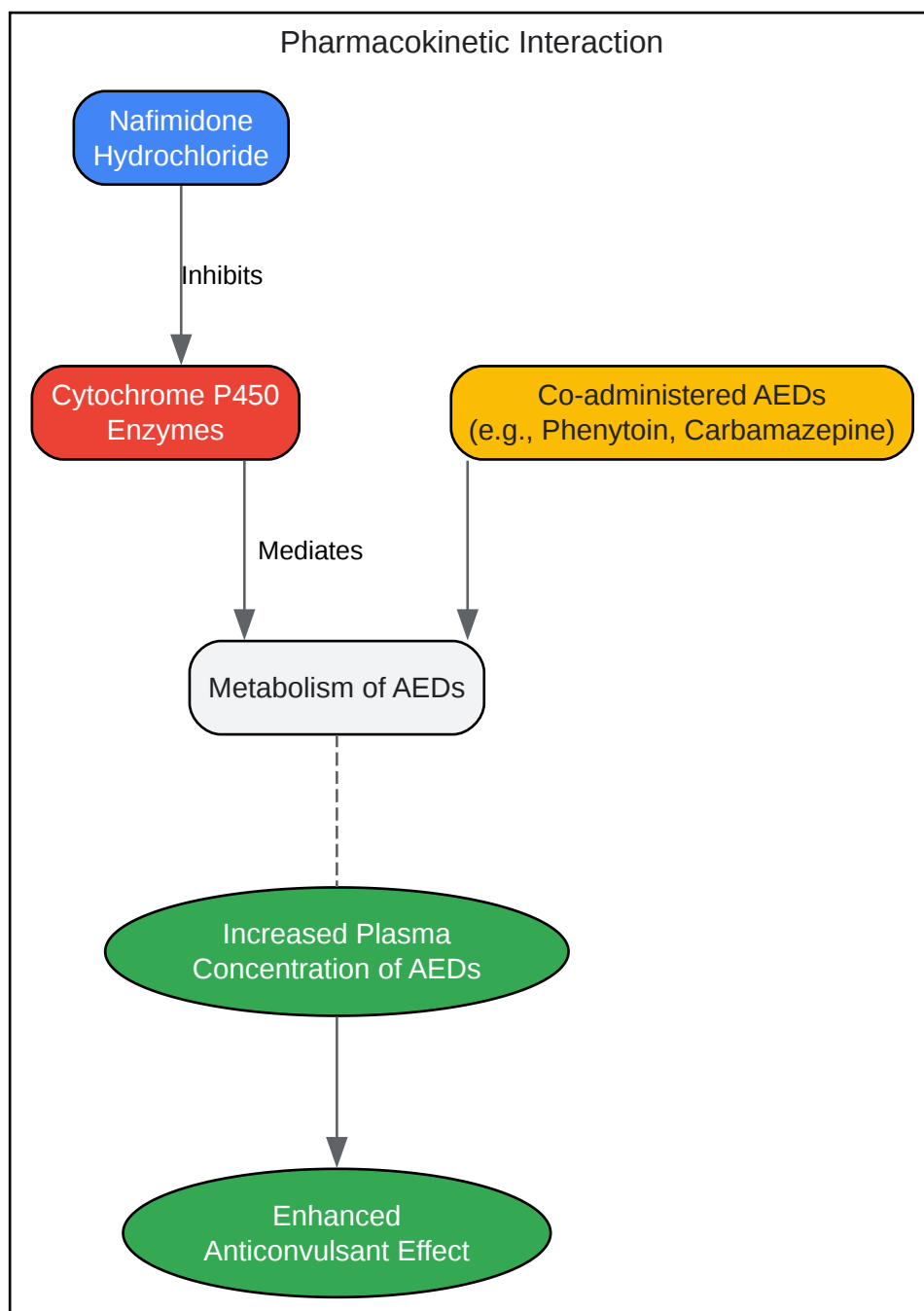
The following table summarizes the key quantitative data associated with the pharmacological activity of **Nafimidone hydrochloride**.

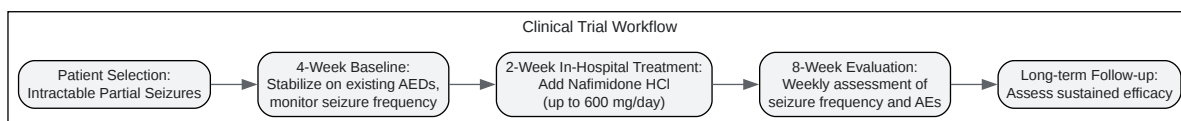
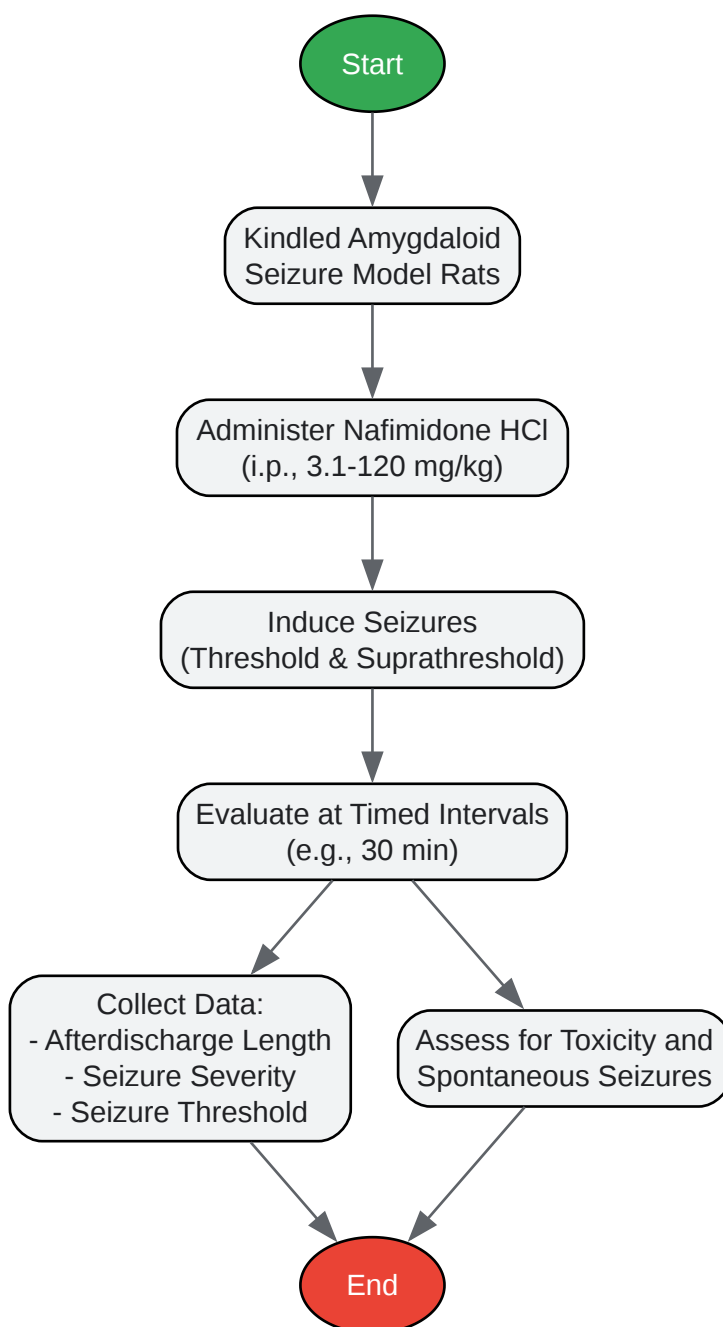
Parameter	Value	Context	Reference
CAS Number	70891-37-1	Chemical Abstracts Service registry number.	[1][2]
Molecular Formula	C ₁₅ H ₁₃ ClN ₂ O	Chemical formula of the hydrochloride salt.	[1][2]
Molecular Weight	272.73 g/mol	Molar mass of the hydrochloride salt.	[1]
Cytochrome P450 Binding	K _s = 7.00 mM	Binding affinity to rat liver cytochrome P450.	
IC ₅₀ Values (in vitro)	Concentration for 50% inhibition of metabolic pathways.		
Carbamazepine Epoxidation	2.95 x 10 ⁻⁷ M	Inhibition of a major metabolic pathway of carbamazepine.	
Diazepam C ₃ - Hydroxylation	1.00 x 10 ⁻⁶ M	Inhibition of a major metabolic pathway of diazepam.	
Diazepam N ₁ - Dealkylation	5.95 x 10 ⁻⁷ M	Inhibition of a major metabolic pathway of diazepam.	
Inhibition Constant (K _i)	~0.2 μM	For the metabolite, reduced nafimidone, on phenytoin p- hydroxylation.	
Anticonvulsant Efficacy	In vivo studies in rats.		
Effective Dose (i.p.)	25-50 mg/kg	Significant reduction in afterdischarge	

		length and seizure severity.
Time to Max Effect (25 mg/kg)	15-30 minutes	Peak anticonvulsant effectiveness.
Clinical Efficacy	Pilot study in patients with intractable partial seizures.	
Improvement in Seizure Control	33-98%	Observed in 8 out of 12 patients.
Long-term Improvement	53 to >99%	Sustained in 6 out of 10 patients in long-term follow-up.

Mechanism of Action

The primary mechanism of action of **Nafimidone hydrochloride** as an anticonvulsant appears to be indirect, stemming from its potent inhibition of the cytochrome P450 enzyme system. This inhibition leads to a reduction in the metabolism of co-administered antiepileptic drugs, thereby increasing their plasma concentrations and therapeutic effects. The imidazole moiety in Nafimidone's structure is suggestive of its interference with cytochrome P450-mediated mixed-function monooxygenase activities. Studies have shown that it is a potent inhibitor of the major biotransformation pathways of key antiepileptic drugs like phenytoin and carbamazepine. Specifically, it inhibits the p-hydroxylation of phenytoin and the epoxidation of carbamazepine. The inhibition of phenytoin metabolism has been characterized as a "mixed type" inhibition. While some derivatives of nafimidone have been investigated for their affinity to the GABA-A receptor, this has not been established as a primary mechanism for nafimidone itself.





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References

- 1. Efficacy of nafimidone in the treatment of intractable partial seizures: report of a two-center pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafimidone, an imidazole anticonvulsant, and its metabolite as potent inhibitors of microsomal metabolism of phenytoin and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
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